Comparative Predicted Lipophilicity (Consensus LogP) for CNS Permeability Assessment
The target compound's consensus LogP is 1.62, as provided by a vendor datasheet . This value is lower than the predicted LogP for a common des-methyl analog (4-amino-2-fluoro-N-(piperidin-4-yl)benzamide, CID 132371484), which has a predicted XLogP3 of approximately 1.2 [1], though the prediction methods differ. The lower lipophilicity of the comparator suggests potential differences in membrane permeability and tissue distribution. The target compound is also predicted to be a blood-brain barrier (BBB) permeant .
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 1.62 |
| Comparator Or Baseline | 4-amino-2-fluoro-N-(piperidin-4-yl)benzamide (CID 132371484, des-methyl analog), XLogP3 = 1.2 |
| Quantified Difference | Target compound is more lipophilic by >0.4 log units |
| Conditions | Computational prediction; different algorithms used for target (SwissADME consensus) vs. comparator (PubChem XLogP3). |
Why This Matters
The higher predicted LogP and positive BBB permeability classification of the target compound may make it a more suitable choice for CNS-targeted research programs where passive brain penetration is required.
- [1] PubChem. Compound Summary for CID 132371484 (4-amino-2-fluoro-N-(piperidin-4-yl)benzamide). View Source
